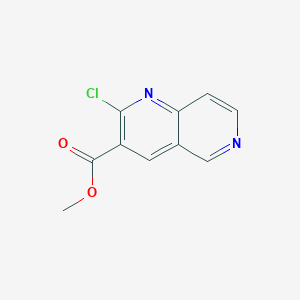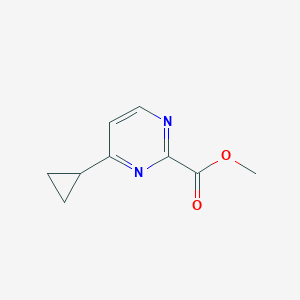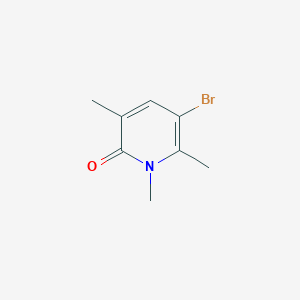
(R)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a pyrrolidine ring. The benzyl group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylate group is present at the 1-position of the ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific reaction conditions.
Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the pyrrolidine ring through a nucleophilic substitution reaction.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules .
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a chiral auxiliary in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . The pyrrolidine ring can act as a scaffold for binding to biological targets, while the benzyl group can influence the compound’s overall binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar “amino–nitro–amino” arrangement and is known for its thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with a similar structure, known for its high density and thermal decomposition temperature.
Uniqueness
®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a trifluoromethyl group, a pyrrolidine ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Propriétés
Formule moléculaire |
C13H15F3N2O2 |
|---|---|
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
benzyl (3R)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 |
Clé InChI |
BHDIPIGQNZCUGW-LLVKDONJSA-N |
SMILES isomérique |
C1CN(C[C@@H]1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)




![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

